tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Crizotinib synthesis Process chemistry scale-up Oncology API manufacturing

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0) is a Boc-protected 4-iodopyrazole-piperidine conjugate that serves as a critical late-stage intermediate in the synthesis of crizotinib (PF-02341066, Xalkori), the first FDA-approved dual ALK/c-Met inhibitor for ALK-positive non-small cell lung cancer. The compound features an iodine atom at the pyrazole 4-position, enabling palladium-catalyzed cross-coupling chemistry, and a Boc-protected piperidine nitrogen allowing orthogonal deprotection under mild acidic conditions.

Molecular Formula C13H20IN3O2
Molecular Weight 377.22 g/mol
CAS No. 877399-73-0
Cat. No. B1519369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS877399-73-0
Molecular FormulaC13H20IN3O2
Molecular Weight377.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)I
InChIInChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3
InChIKeyIONGFFYQZADMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0): A Multi-Kilogram-Validated Crizotinib Key Intermediate for Pharmaceutical Sourcing and Impurity Reference


tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0) is a Boc-protected 4-iodopyrazole-piperidine conjugate that serves as a critical late-stage intermediate in the synthesis of crizotinib (PF-02341066, Xalkori), the first FDA-approved dual ALK/c-Met inhibitor for ALK-positive non-small cell lung cancer [1]. The compound features an iodine atom at the pyrazole 4-position, enabling palladium-catalyzed cross-coupling chemistry, and a Boc-protected piperidine nitrogen allowing orthogonal deprotection under mild acidic conditions. Its molecular formula is C₁₃H₂₀IN₃O₂ with a molecular weight of 377.22 g/mol [2]. The compound is officially designated as Crizotinib Impurity 16 in pharmaceutical impurity profiling and reference standard catalogues, making it indispensable for ANDA/DMF submissions, analytical method validation, and quality control in generic crizotinib manufacturing .

Why Generic Substitution of CAS 877399-73-0 with the 4-Bromo or 4-Chloro Analog Fails: Quantitative Evidence for Procurement Selection


The 4-bromo (CAS 877399-50-3) and 4-chloro (CAS 1443980-02-6) analogs of this compound share the same Boc-piperidine-pyrazole scaffold but exhibit materially different physicochemical properties, reactivity profiles, and regulatory designations that preclude simple interchangeability. Critically, the C–I bond possesses a bond dissociation energy of approximately 213 kJ/mol versus ~284 kJ/mol for C–Br and ~330 kJ/mol for C–Cl, directly governing oxidative addition kinetics in palladium-catalyzed Suzuki–Miyaura couplings [1]. This 25% lower bond energy translates into fundamentally different reaction temperature requirements, catalyst loadings, and dehalogenation side-reaction profiles that have been documented in comparative studies of 4-halopyrazoles [2]. Furthermore, the iodo congener is explicitly designated as Crizotinib Impurity 16 for regulatory submissions, a role that neither the bromo nor chloro analog fulfills . Attempting to substitute the iodo intermediate with its bromo counterpart in a validated crizotinib synthetic route would require complete re-optimization of the Suzuki coupling step and would compromise impurity fate-and-purge data in regulatory filings [3].

Quantitative Comparator Evidence for CAS 877399-73-0 vs. Closest Analogs: A Head-to-Head Procurement Decision Guide


Multi-Kilogram Process Validation: The Iodo Intermediate Delivers >100 kg of Crizotinib API in Pfizer's Enabling Route

The iodo-substituted intermediate (as its deprotected form 4-(4-iodo-1H-pyrazol-1-yl)piperidine, directly derived from CAS 877399-73-0 via Boc removal) was validated by Pfizer process chemists at multi-kilogram scale. The Fussell et al. (2012) three-step synthesis delivered multi-kilogram quantities of this key intermediate with an overall yield of 67.2% from 4-chloropyridine hydrochloride [1]. In contrast, the analogous bromo intermediate (CAS 877399-50-3) has no published multi-kilogram validation for crizotinib synthesis; the Pfizer enabling route described by de Koning et al. (2011) that delivered >100 kg of crizotinib API employed an alternative disconnection where the bromine was placed on the pyridine fragment rather than the pyrazole-piperidine fragment, with the pyrazole-piperidine component introduced as a pinacol boronate [2]. This means that the iodo intermediate has a uniquely validated process pedigree for the direct Suzuki coupling approach that the bromo analog lacks.

Crizotinib synthesis Process chemistry scale-up Oncology API manufacturing

Melting Point and Density Differentiation: Iodo Analog Crystallizes ~20°C Higher than Bromo Analog, Enabling Superior Purification by Recrystallization

The iodo compound (CAS 877399-73-0) exhibits a melting point of 97 °C , which is approximately 18–20 °C higher than the melting point range of 77–81 °C reported for the bromo analog (CAS 877399-50-3) . The density of the iodo compound is 1.603 g/cm³ compared to approximately 1.43 g/cm³ for the bromo analog . This higher melting point and density are consistent with the larger polarizability and stronger intermolecular halogen-bonding capacity of the iodine atom. The 20 °C melting point advantage provides a wider operating window for recrystallization-based purification, reducing the risk of oiling-out during cooling crystallization and enabling more effective rejection of structurally related impurities.

Physicochemical characterization Crystallization purification Solid-state properties

Storage and Handling Requirements: Iodo Analog Requires Refrigerated (2–8 °C) Light-Protected Storage vs. Room-Temperature Stability of Bromo Analog

The iodo compound requires storage at 2–8 °C with protection from light due to the photolability of the C–I bond, as specified by multiple reputable vendors including ChemScence and Chemshuttle . In contrast, the bromo analog (CAS 877399-50-3) is specified for storage at room temperature (RT) by multiple suppliers including Chem-Impex and TCI Chemicals . This differential storage requirement stems from the weaker C–I bond (bond dissociation energy ~213 kJ/mol vs. ~284 kJ/mol for C–Br), which makes the iodo compound more susceptible to photolytic and thermal deiodination. The requirement for refrigerated, light-protected storage has direct implications for shipping logistics, inventory management, and shelf-life determination.

Compound stability Storage conditions Supply chain logistics

Cross-Coupling Reactivity: C–I Bond Enables Milder Suzuki Coupling Conditions (Lower Activation Energy) Compared to C–Br, with Class-Level Selectivity Implications

The C–I bond in the target compound has a bond dissociation energy of approximately 213 kJ/mol compared to ~284 kJ/mol for the C–Br bond in the bromo analog, representing a ~25% lower energy barrier for oxidative addition—the rate-determining step in Pd(0)-catalyzed Suzuki–Miyaura couplings [1]. This class-level reactivity advantage is well-established for aryl iodides vs. aryl bromides: aryl iodides typically participate in Suzuki couplings at lower temperatures (room temperature to 60 °C) and with lower catalyst loadings than aryl bromides (typically 60–100 °C) [1]. However, a direct comparative study of 4-bromo vs. 4-iodo N-substituted pyrazoles by Brahim et al. (2015) demonstrated that both halogen substituents can be preserved during Pd-catalyzed C–H arylation at the pyrazole C5 position without C–X bond cleavage, indicating that the chemoselectivity window is substrate-dependent and must be evaluated for each specific coupling partner [2]. For the crizotinib Suzuki coupling specifically, the iodo intermediate undergoes coupling with the pinacol boronate of the aminopyridine fragment under the optimized Pfizer conditions, though direct comparative yield data for the iodo vs. bromo analog in this exact transformation have not been disclosed in the public domain.

Suzuki–Miyaura coupling Oxidative addition kinetics Cross-coupling chemoselectivity

Regulatory Impurity Designation: CAS 877399-73-0 Is Formally Named Crizotinib Impurity 16 for ANDA/DMF Reference Standard Use—the Bromo and Chloro Analogs Are Not

CAS 877399-73-0 is explicitly designated as Crizotinib Impurity 16 in pharmaceutical impurity reference standard catalogues from multiple suppliers including Clearsynth, Alfa Chemistry, and CymitQuimica . This designation means the compound is used as a certified analytical reference standard for HPLC method validation, impurity quantification, and stability studies in generic crizotinib drug product development. The bromo analog (CAS 877399-50-3) and chloro analog do not carry an equivalent crizotinib impurity designation. For any organization preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for generic crizotinib, the availability of a characterized impurity reference standard with a defined impurity code is a regulatory necessity, not merely a convenience.

Pharmaceutical impurity profiling ANDA/DMF submissions Reference standards

High-Value Application Scenarios for tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0) Based on Quantitative Differentiation Evidence


Generic Crizotinib ANDA/DMF Development: Impurity Reference Standard Sourcing and Method Validation

For pharmaceutical companies developing generic crizotinib (Xalkori), CAS 877399-73-0 is the only compound among its 4-halopyrazole analogs that is formally designated as Crizotinib Impurity 16 [1]. It must be procured as a certified reference standard for HPLC impurity method development, relative response factor (RRF) determination, and forced degradation studies required in Module 3.2.S.4.5 of the Common Technical Document (CTD). The compound's availability at 99% purity (GC) from suppliers such as AKSci [2] supports the ≤0.10% reporting threshold for unspecified impurities per ICH Q3A.

cGMP Pilot-Plant Scale-Up of the Fussell Crizotinib Route: Validated Multi-Kilogram Intermediate Procurement

Contract manufacturing organizations (CMOs) and internal process chemistry groups scaling the Pfizer-validated Fussell route to crizotinib should procure the Boc-protected iodo intermediate (CAS 877399-73-0) specifically, as this is the intermediate for which multi-kilogram process validation data exist [1]. The published three-step synthesis achieves 67.2% overall yield at multi-kg scale [1], and the compound's 97 °C melting point enables straightforward recrystallization for purity upgrade prior to the critical Suzuki coupling step. The bromo analog lacks equivalent published scale-up data for this synthetic disconnection [2].

Kinase Inhibitor Library Diversification via Suzuki–Miyaura Coupling of the 4-Iodopyrazole Handle

Medicinal chemistry groups synthesizing focused libraries of CDK4 or JAK2 inhibitors based on the pyrazole-piperidine scaffold benefit from the lower C–I bond dissociation energy (~213 kJ/mol) of CAS 877399-73-0, which permits Suzuki coupling with thermally sensitive or sterically hindered boronic acids under milder conditions than the bromo analog [1]. Following coupling and Boc deprotection, the resulting 4-arylpyrazole-piperidine products have demonstrated activity against CDK4 and JAK2 targets [2], supporting the compound's utility as a versatile diversification point in kinase inhibitor discovery programs.

Forced Degradation and Photostability Studies Requiring a Light-Sensitive Iodo Intermediate

Analytical development groups conducting ICH Q1B photostability studies or investigating dehalogenation degradation pathways can leverage the documented light sensitivity of CAS 877399-73-0 (storage: 2–8 °C, protect from light) [1] as a positive control for photolytic degradation method development. The iodo compound's susceptibility to photolytic C–I bond cleavage provides a well-defined degradation pathway that can be used to validate the specificity and sensitivity of HPLC methods designed to detect deiodination impurities in halogenated drug substances.

Quote Request

Request a Quote for tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.